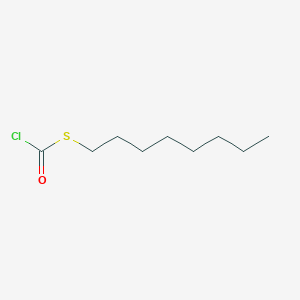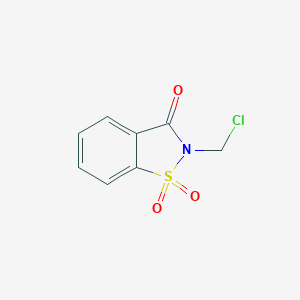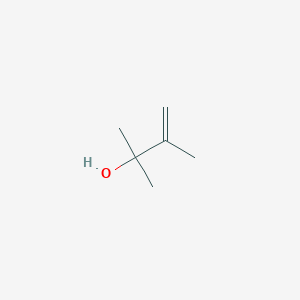
Chromium silicide (Cr3Si)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium silicide (Cr3Si) is an intermetallic compound composed of chromium and silicon. It crystallizes in the cubic Pm-3n space group and exhibits a three-dimensional structure where chromium atoms are bonded in a 6-coordinate geometry to two equivalent chromium atoms and four equivalent silicon atoms . Chromium silicide is known for its high melting point, excellent mechanical properties, and outstanding resistance to high-temperature oxidation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromium silicide can be synthesized through various methods. One common approach is the solid-state reaction of chromium sesquioxide, silicon powder, and metallic lithium in an autoclave at 600°C for 10 hours . This method yields pure cubic chromium silicide hollow particles. Another method involves self-propagating high-temperature synthesis, where a chromium-silicon alloy is fabricated for coating metal surfaces .
Industrial Production Methods: In industrial settings, chromium silicide is often produced using high-temperature furnaces and controlled atmospheres to ensure the purity and quality of the final product. The use of water-cooled copper mold laser furnaces has also been reported for the preparation of chromium-silicon alloys .
Analyse Des Réactions Chimiques
Types of Reactions: Chromium silicide undergoes various chemical reactions, including oxidation and reduction. For instance, it begins to oxidize in air at 650°C, forming a protective layer that enhances its thermal oxidation stability up to 1000°C .
Common Reagents and Conditions: The oxidation of chromium silicide typically involves exposure to air or oxygen at elevated temperatures. The reduction reactions may involve the use of reducing agents such as hydrogen or carbon monoxide under controlled conditions.
Major Products Formed: The primary product formed during the oxidation of chromium silicide is a protective oxide layer that prevents further oxidation. This layer contributes to the compound’s high thermal stability and resistance to oxidation .
Applications De Recherche Scientifique
Chromium silicide has a wide range of scientific research applications due to its unique properties. In the field of materials science, it is used to enhance the mechanical properties and wear resistance of biomedical alloys, such as cobalt-chromium-molybdenum-based alloys . The inclusion of silicon in these alloys results in the formation of chromium silicide phases, which significantly improve hardness and wear resistance.
In the electronics industry, chromium silicide is utilized in the production of high-temperature-resistant coatings and components. Its excellent thermal stability and mechanical properties make it suitable for use in high-temperature environments .
Mécanisme D'action
Chromium silicide can be compared with other similar compounds, such as chromium disilicide (CrSi2) and chromium pentasilicide (Cr5Si3). These compounds also exhibit high melting points and excellent mechanical properties but differ in their crystal structures and specific applications .
Comparaison Avec Des Composés Similaires
- Chromium disilicide (CrSi2)
- Chromium pentasilicide (Cr5Si3)
- Chromium silicon (CrSi)
Chromium silicide (Cr3Si) stands out due to its unique cubic crystal structure and the ability to form protective oxide layers that enhance its thermal stability and resistance to oxidation .
Propriétés
InChI |
InChI=1S/3Cr.Si |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRGGKFLQODYDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Cr].[Cr].[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless pieces and powder; Insoluble in water; [Materion Advanced Chemicals MSDS] |
Source


|
| Record name | Trichromium silicide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19895 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12018-36-9 |
Source


|
| Record name | Chromium silicide (Cr3Si) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012018369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium silicide (Cr3Si) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichromium silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

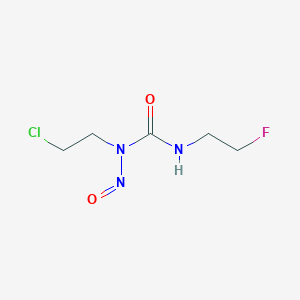
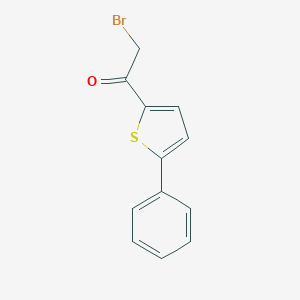
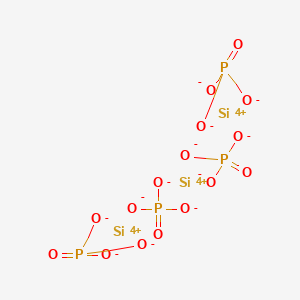
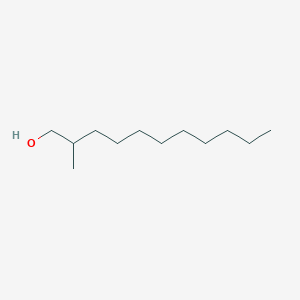

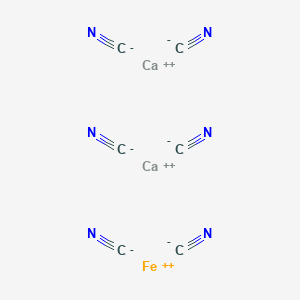
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
